2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile
Overview
Description
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dual Fluorescence of DMABN Derivatives
Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound closely related to the specified chemical, reveals insights into dual fluorescence due to an intramolecular charge transfer state. The structural analysis suggests a twisted geometry in the excited state, offering potential applications in optical materials and sensors (Köhn & Hättig, 2004).
Microwave-Prompted Reactions
Another study discusses the microwave-prompted reactions of cinnamonitrile derivatives, leading to the synthesis of complex heterocyclic structures. Such methodologies can enhance the efficiency and selectivity of reactions in organic synthesis, contributing to pharmaceutical and material science applications (Tu et al., 2010).
Anticancer and Antimicrobial Properties
The structural analysis and molecular docking studies of certain benzonitrile derivatives have indicated potential anticancerous properties by inhibiting focal adhesion kinase. Additionally, these compounds exhibited bacterial inhibition, suggesting their use as pharmaceutical agents (Kiran et al., 2018).
Heterocyclic Compound Synthesis
Research into the synthesis of amino acids, sulfamoyl, and pyrrole derivatives attached to benzoimidazol-2-yl moiety, including benzonitrile derivatives, has shown significant antimicrobial activity. These findings could guide the development of new antimicrobial agents (El-Meguid, 2014).
Regioselective Cycloadditions
A study on regioselective cycloadditions of ynones derived from amino acids with various dipolarophiles, including benzonitrile oxides, highlights a pathway to synthesize functionalized pyrazole derivatives. These compounds have potential applications in medicinal chemistry and as building blocks for complex molecules (Kirar et al., 2018).
Insecticidal and Antibacterial Potential
The transformation of certain benzonitrile derivatives into compounds with observed insecticidal and antibacterial activity opens new avenues for the development of agricultural chemicals and antibacterial agents (Kumar et al., 2022).
Properties
IUPAC Name |
2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)8-12(7-13(18)9-15)17-14-6-4-3-5-11(14)10-16/h3-7,17H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPVVOPDXTXQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163128 | |
Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145657-28-9 | |
Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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